molecular formula C24H29NO5 B1435712 (2S,4S)-Sacubitril CAS No. 149709-63-7

(2S,4S)-Sacubitril

Katalognummer B1435712
CAS-Nummer: 149709-63-7
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: PYNXFZCZUAOOQC-UWJYYQICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2S,4S)-2-bromo-4-methyloctane” has a similar structure . It’s a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds. There are 9 non-H bond(s) and 5 rotatable bond(s) .


Molecular Structure Analysis

The molecular structure of “(2S,4S)-2-bromo-4-methyloctane” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds. There are 9 non-H bond(s) and 5 rotatable bond(s) .


Physical And Chemical Properties Analysis

The compound “(2S,4S)-2-bromo-4-methyloctane” has a molecular weight of 207.15116 g/mol . The compound “(2S,4S)-4-Chloro-2-pentanol” has a density of 1.0±0.1 g/cm3, a boiling point of 178.6±13.0 °C at 760 mmHg, and a flash point of 81.4±15.3 °C .

Wissenschaftliche Forschungsanwendungen

1. Impact on Diabetes and Glucose Tolerance

  • Research Insights : Sacubitril/valsartan, a combination of neprilysin inhibitor and angiotensin II receptor blocker, has shown potential in improving glycemic control in patients with heart failure and type 2 diabetes. A study indicated that combining sacubitril/valsartan with a dipeptidyl peptidase-4 inhibitor increases active glucagon-like peptide-1, potentially reducing postprandial glucose concentrations in type 2 diabetes patients (Albrechtsen et al., 2022).

2. Cardiovascular Applications

  • Cardiovascular Benefits : Sacubitril/valsartan has been extensively studied for its efficacy in treating various cardiovascular conditions, including hypertension, heart failure with reduced ejection fraction (HFrEF), and heart failure with preserved ejection fraction (HFpEF). It has demonstrated clinical efficacy in reducing blood pressure in hypertensive patients and decreasing hospitalizations and mortality in patients with HFrEF (Sible et al., 2016).

3. Pharmacokinetics and Metabolism

  • Metabolism Insights : A key aspect of sacubitril's effectiveness is its metabolism into the active metabolite sacubitrilat. Research has shown that sacubitril is selectively activated by carboxylesterase 1 (CES1) in the liver, and this process can be affected by genetic variations, impacting the drug's activation and efficacy (Shi et al., 2016).

4. Effects on Kidney Function and Cardiovascular Risk

  • Renal and Cardiovascular Impacts : Sacubitril/valsartan's effects on kidney function and surrogates of cardiovascular risk in chronic kidney disease (CKD) have been a focus of research. It acts by inhibiting neprilysin, leading to actions like natriuresis and vasodilation, and is often used in combination with angiotensin receptor blockers due to its impact on the angiotensin system (James & Manns, 2018).

5. Mechanistic Insights and Biomarker Studies

  • Mechanism of Action and Biomarkers : The mechanism of sacubitril/valsartan's benefits, particularly in heart failure, has been explored through studies focusing on biomarkers linked to ventricular remodeling, myocardial injury, and fibrosis. These insights provide critical information on how sacubitril/valsartan impacts heart failure treatment and management (Januzzi et al., 2018).

6. Potential in Diabetic Neuropathy Treatment

  • Diabetic Neuropathy Application : Preliminary studies suggest that sacubitril/valsartan may be effective in treating diabetic peripheral neuropathy. It has shown potential in improving vascular and neural function in type 2 diabetic rats, indicating a possible new therapeutic application beyond its cardiovascular uses (Davidson et al., 2018).

7. Hypertension and Age-Related Applications

  • Age-Related Hypertension Treatment : Sacubitril/valsartan has been developed not only for heart failure but also for managing hypertension, especially in elderly patients with age-related hypertension phenotypes. It may be effective in controlling drug-resistant hypertension characterized by systolic hypertension and nocturnal hypertension, which are high-risk phenotypes prone to heart failure and chronic kidney disease (Kario, 2018).

Eigenschaften

IUPAC Name

4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXFZCZUAOOQC-UWJYYQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127620
Record name α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-Sacubitril

CAS RN

149709-63-7
Record name α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149709-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-Sacubitril
Reactant of Route 2
Reactant of Route 2
(2S,4S)-Sacubitril
Reactant of Route 3
Reactant of Route 3
(2S,4S)-Sacubitril
Reactant of Route 4
Reactant of Route 4
(2S,4S)-Sacubitril
Reactant of Route 5
Reactant of Route 5
(2S,4S)-Sacubitril
Reactant of Route 6
Reactant of Route 6
(2S,4S)-Sacubitril

Citations

For This Compound
1
Citations
S Yerra, KB Pyata, S Boju, HK Sharma… - Journal of Separation …, 2022 - Wiley Online Library
A new stability indicating reverse phase HPLC method has been developed and validated as per International Conference on Harmonization guidelines for the determination of …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.